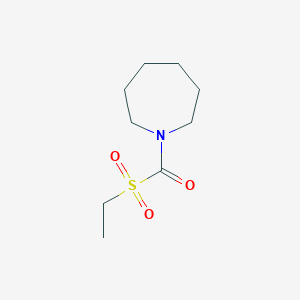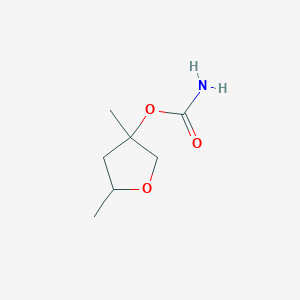
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of isopentyl and 2-methyl-2-propenyl groups attached to the barbituric acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid typically involves the alkylation of barbituric acid with isopentyl and 2-methyl-2-propenyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different substituted barbituric acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
Aplicaciones Científicas De Investigación
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid
- 5-Propyl-5-(2-methyl-2-propenyl)barbituric acid
- 5-Isobutyl-5-(2-methyl-2-propenyl)barbituric acid
Uniqueness
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is unique due to its specific alkyl groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)5-6-13(7-9(3)4)10(16)14-12(18)15-11(13)17/h8H,3,5-7H2,1-2,4H3,(H2,14,15,16,17,18) |
Clave InChI |
JCZIFUIECGJTDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)










